molecular formula C23H25N3O2S B11519221 ({(4Z)-1-(4-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid

({(4Z)-1-(4-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid

Cat. No.: B11519221
M. Wt: 407.5 g/mol
InChI Key: GVWNAIOGFQDCOH-UHFFFAOYSA-N
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Description

2-{[(4Z)-1-(4-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[44]NON-2-EN-2-YL]SULFANYL}ACETIC ACID is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4Z)-1-(4-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NON-2-EN-2-YL]SULFANYL}ACETIC ACID typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the phenyl groups and the imino functionality. Common reagents used in these steps include various organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(4Z)-1-(4-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NON-2-EN-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[(4Z)-1-(4-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NON-2-EN-2-YL]SULFANYL}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4Z)-1-(4-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NON-2-EN-2-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups and overall reactivity.

    Phenethylamine: A simpler structure with different chemical properties.

    2-Phenylethylamine: Another related compound with distinct biological activities.

Uniqueness

2-{[(4Z)-1-(4-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[1-(4-methylphenyl)-4-(3-methylphenyl)imino-1,3-diazaspiro[4.4]non-2-en-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C23H25N3O2S/c1-16-8-10-19(11-9-16)26-22(29-15-20(27)28)25-21(23(26)12-3-4-13-23)24-18-7-5-6-17(2)14-18/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,27,28)

InChI Key

GVWNAIOGFQDCOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C)C24CCCC4)SCC(=O)O

Origin of Product

United States

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